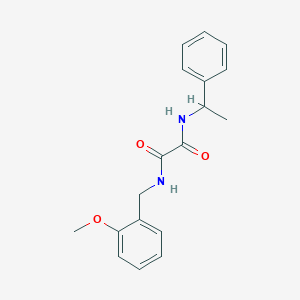
5-(dichloromethyl)-3-(4-methylphenyl)isoxazole
Overview
Description
5-(dichloromethyl)-3-(4-methylphenyl)isoxazole is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0061193 g/mol and the complexity rating of the compound is 205. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Reactions :
- Isoxazole derivatives like 5-(dichloromethyl)-3-(4-methylphenyl)isoxazole demonstrate interesting chemical properties, including tautomerism, which is the ability of a chemical compound to exist in two or more interchangeable forms. Boulton and Katritzky (1961) reported that certain isoxazole derivatives exist in different forms depending on the solvent's polarity, which influences their basicity and acidity properties (Boulton & Katritzky, 1961).
Antimicrobial Applications :
- Some isoxazole derivatives exhibit antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives, which showed notable antibacterial activity, particularly against Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).
Synthesis and Biological Evaluation :
- The synthesis of novel isoxazole derivatives often leads to compounds with significant biological activity. For instance, Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, which demonstrated good antimicrobial and antitubercular activity (Shingare et al., 2018).
- Kletskov et al. (2018) synthesized comenic acid derivatives containing isoxazole and isothiazole moieties, showing synergistic effects when used with the antitumor drug Temozolomid (Kletskov et al., 2018).
Photochemical Synthesis and Applications :
- Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones, highlighting their larvicidal activity on Aedes aegypti, a mosquito species of significant public health concern (Sampaio et al., 2023).
Herbicidal Activity :
- Hamper et al. (1995) reported the synthesis of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxam
Green Chemistry and Synthesis :
- The use of green chemistry principles in the synthesis of isoxazole derivatives is an important area of research. Badiger, Khatavi, and Kamanna (2022) developed a green chemistry protocol for synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which showed promising anticancer activity and electrochemical behavior (Badiger, Khatavi, & Kamanna, 2022).
Pharmacological Applications :
- Mączyński et al. (2018) synthesized a series of isoxazole derivatives and evaluated their immunosuppressive properties. They found that these compounds inhibited cell proliferation and reduced the production of tumor necrosis factor in human cells, suggesting potential applications in immunosuppressive therapy (Mączyński et al., 2018).
Properties
IUPAC Name |
5-(dichloromethyl)-3-(4-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-2-4-8(5-3-7)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOWQGINBCHIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4106446.png)
![1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B4106454.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)
![methyl 2-[({[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]benzoate](/img/structure/B4106475.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B4106480.png)
![2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B4106483.png)
methanone](/img/structure/B4106489.png)
![5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4106499.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106507.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B4106525.png)

![N-benzyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4106539.png)
